Guanfacine, chemically known as N-(aminoiminomethyl)-2-(2,6-dichlorophenyl)acetamide, is a selective α2A-adrenoreceptor agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Originally developed as an antihypertensive agent, it acts primarily on the central nervous system, specifically in the locus coeruleus, to reduce peripheral sympathetic tone. [, , , , , ] Guanfacine is being investigated for its potential role in various research areas due to its ability to modulate noradrenergic transmission and influence cognitive and behavioral processes. [, , , , , , , ]
Guanfacine is classified as an alpha-2 adrenergic agonist. It was originally developed as a treatment for hypertension but has since gained prominence in pediatric psychiatry for managing ADHD. The compound is derived from guanidine, a naturally occurring substance found in various plants.
The synthesis of guanfacine typically involves several methods, with variations focusing on different starting materials and reaction conditions. Here are three notable methods:
These methods highlight the diversity in synthetic pathways available for producing guanfacine, each with its own set of advantages and challenges.
Guanfacine has a molecular formula of and a molecular weight of approximately 246.091 g/mol. Its structure features a dichlorobenzyl moiety linked to a guanidine group, which is critical for its pharmacological activity.
These parameters indicate that guanfacine is lipophilic, allowing it to cross biological membranes effectively.
Guanfacine undergoes various chemical reactions that can affect its stability and efficacy:
These reactions are crucial for understanding the compound's behavior in biological systems.
Guanfacine's mechanism of action involves selective agonism at alpha-2A adrenergic receptors located in the prefrontal cortex and other brain regions. This action leads to:
These mechanisms contribute to its efficacy in treating ADHD and related cognitive disorders.
Guanfacine exhibits several notable physical and chemical properties:
Understanding these properties is essential for formulation development and ensuring proper storage conditions.
Guanfacine has significant applications in both clinical and research settings:
Guanfacine exerts its primary therapeutic effects through selective agonism of post-synaptic α2A-adrenoceptors (α2A-ARs) in the dorsolateral prefrontal cortex (dlPFC). This region governs executive functions such as working memory, attention regulation, and impulse control. Stimulation of α2A-ARs enhances neuronal firing within dlPFC microcircuits by strengthening synaptic connectivity in layer III pyramidal neurons. Functional neuroimaging in primates confirms that guanfacine significantly increases regional cerebral blood flow in the dlPFC during spatial working memory tasks, directly correlating with improved cognitive performance [5] [8]. Unlike presynaptic α2-AR agonists that primarily reduce norepinephrine release, guanfacine’s post-synaptic action optimizes top-down control of behavior and cognition without globally suppressing catecholaminergic transmission [1] [4].
The intracellular mechanism involves guanfacine’s inhibition of cyclic adenosine monophosphate–protein kinase A (cAMP-PKA) signaling in dendritic spines. Under normal conditions, cAMP-PKA opens potassium (K+) channels (e.g., HCN, KCNQ), hyperpolarizing neurons and weakening synaptic strength. Guanfacine blocks this pathway via α2A-AR activation, preventing K+ efflux and thereby:
Guanfacine demonstrates superior selectivity for α2A-AR over related receptors compared to clonidine, explaining its favorable cognitive profile:
Table 1: Receptor Binding Affinity (Ki, nM) of α2-Adrenoceptor Agonists
Receptor Subtype | Guanfacine | Clonidine |
---|---|---|
α2A | 50.3–93.3 | 62.5–187 |
α2B | 1,020–1,380 | 350–500 |
α2C | 1,120–3,890 | 225–375 |
Imidazoline I1 | >10,000 | 30–75 |
Lower Ki values indicate stronger binding. Data from [7] [10].
Guanfacine’s 10–30× greater selectivity for α2A-AR reduces off-target effects:
Guanfacine is administered orally as immediate-release (IR) or extended-release (XR) formulations. Key pharmacokinetic parameters include:
The XR formulation provides linear pharmacokinetics and sustained plasma concentrations, supporting once-daily dosing. High Vd reflects guanfacine’s lipophilicity, facilitating blood-brain barrier penetration to reach CNS targets [3] [9].
Guanfacine undergoes extensive hepatic metabolism, primarily via cytochrome P450 3A4 (CYP3A4):
CYP3A4 perpetrators significantly alter guanfacine exposure:
Dosing adjustments are required:
Population pharmacokinetic analyses reveal weight-normalized clearance (CL/F) differences:
Table 2: Age-Dependent Pharmacokinetic Parameters of Guanfacine XR
Parameter | Adults (4 mg dose) | Children (2 mg dose) | Adolescents (2 mg dose) |
---|---|---|---|
Cmax (ng/mL) | 3.58 ± 1.39 | 2.6 ± 1.03 | 1.7 ± 0.43 |
Tmax (h) | 5.5 | 4.98 | 4.96 |
CL/F (L/h) | 33.1* | Weight-scaled equivalent | |
Half-life (h) | 17 (10–30) | 14 | 14 |
Typical CL/F for reference 50 kg, 12-year-old male [3] [6] [9].
Critical covariates:
Pediatric patients achieve exposure comparable to adults when dosed proportionally by weight (0.05–0.12 mg/kg), supporting uniform mg/kg dosing across age groups [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7